N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
Description
Properties
Molecular Formula |
C22H15BrN4O3S |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
3-benzyl-1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c23-16-8-6-15(7-9-16)20-24-18(30-25-20)13-26-17-10-11-31-19(17)21(28)27(22(26)29)12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
InChI Key |
HXNQPPTWIBMXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Skraup Reaction for Quinoline Formation
The Skraup reaction involves cyclizing aniline derivatives with glycerol and sulfuric acid in the presence of oxidizing agents. For N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, a substituted aniline precursor bearing methoxy groups at positions 6 and 7 would initiate the reaction. However, the difluorophenyl and piperidinylcarbonyl groups necessitate post-cyclization functionalization.
Key challenges include:
Friedländer Condensation Approach
This method employs o-aminobenzaldehyde derivatives and ketones to form the quinoline ring. A 6,7-dimethoxy-o-aminobenzaldehyde precursor reacted with a ketone containing the piperidinylcarbonyl moiety could yield the desired core. Advantages include:
-
Modularity : Late-stage introduction of the difluorophenyl amine group via nucleophilic aromatic substitution (SNAr).
-
Temperature Control : Reactions typically proceed at 80–120°C, preserving acid-sensitive functionalities.
Functionalization of the Quinoline Core
Introduction of the Piperidinylcarbonyl Group
The piperidinylcarbonyl moiety at position 2 is introduced via acyl chloride coupling. After constructing the quinoline core, a carboxylic acid group at position 2 is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with piperidine:
Optimization Notes :
Installation of the Difluorophenylamine Group
The 4-amino group is functionalized via SNAr reaction using 3,4-difluoroaniline under basic conditions:
Critical Parameters :
-
Base Selection : Potassium carbonate (K₂CO₃) in DMF at 90°C achieves 75–85% yield.
-
Electrophilic Activation : Nitro or cyano groups at position 4 enhance reactivity but require subsequent reduction.
Methoxy Group Incorporation
Methoxy groups at positions 6 and 7 are typically introduced early in the synthesis to avoid competing reactions. Two approaches are documented:
Direct Alkylation of Phenolic Intermediates
Using methyl iodide (CH₃I) and silver oxide (Ag₂O) in dimethylformamide (DMF):
Yield : 60–70% after purification by silica gel chromatography.
Ullmann Coupling for Methoxy Installation
A copper-catalyzed coupling between aryl halides and methanol derivatives:
Advantages : Higher functional group tolerance compared to alkylation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Skraup + Post-Modification | 6–8 | 12–18% | Cost-effective starting materials | Low yield due to side reactions |
| Friedländer + SNAr | 5–7 | 22–30% | Better regiocontrol | Requires anhydrous conditions |
| Modular Assembly | 4–5 | 35–40% | High purity via convergent synthesis | Complex intermediate purification |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Catalysis : Suzuki-Miyaura coupling for aryl group introduction (e.g., difluorophenyl) achieves >90% conversion with Pd(PPh₃)₄.
-
Copper-Mediated Amination : Reduces racemization risks in chiral intermediates.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) requires:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinoline core’s electron-deficient aromatic ring facilitates nucleophilic substitution at positions activated by methoxy groups. Key observations include:
-
C-4 amine reactivity : The 4-amine group participates in condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions to form Schiff bases.
-
Methoxy group stability : 6,7-Dimethoxy substituents exhibit resistance to demethylation under standard basic conditions but may undergo selective cleavage with strong Lewis acids (e.g., BBr₃).
Piperidine Carbonyl Group Reactivity
The piperidin-1-ylcarbonyl moiety enables:
-
Amide bond hydrolysis : Acidic or basic hydrolysis converts the carbonyl group to a carboxylic acid, though harsh conditions (e.g., 6M HCl, 100°C) are required due to steric hindrance from the piperidine ring.
-
Nucleophilic acyl substitution : Reacts with amines or alcohols in the presence of coupling agents like EDCI/HOBt to form urea or carbamate derivatives.
Palladium-Catalyzed Cross-Coupling
Structural analogs demonstrate compatibility with Pd-mediated reactions critical for late-stage functionalization :
Ligand Key:
-
L1 : Xantphos
-
L4 : BINAP
-
L6 : P(t-Bu)₃
Cyclization Reactions
The compound serves as a precursor for heterocycle synthesis:
-
Quinoline ring expansion : Reacts with α,β-unsaturated carbonyls under acidic conditions to form benzodiazepine analogs .
-
Piperidine ring modification : Treatment with chloroformates converts the piperidine nitrogen to carbamates, enabling further ring functionalization.
Electrophilic Aromatic Substitution
While the electron-rich methoxy groups typically direct electrophiles to C-5 and C-8 positions, steric hindrance from the piperidinyl group limits reactivity. Nitration trials show preferential sulfonation at C-3 when using fuming H₂SO₄.
Redox Reactions
-
Quinoline core reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring to a tetrahydroquinoline derivative while preserving the difluorophenyl group.
-
Amine oxidation : The 4-amine resists oxidation under mild conditions but forms a nitroso derivative with strong oxidizers like KMnO₄.
Suzuki-Miyaura Coupling
Though not directly reported for this compound, structurally similar quinolines undergo coupling at C-2 or C-4 positions using:
-
Catalyst : Pd(PPh₃)₄
-
Base : Cs₂CO₃
-
Solvent : DME/H₂O
Yields >75% achieved with aryl boronic acids bearing electron-withdrawing groups .
Reaction Optimization Considerations
Critical parameters for high-yield transformations include:
-
Temperature control : ≤110°C prevents decomposition of the difluorophenyl moiety.
-
Solvent selection : Polar aprotic solvents (DMA, DMF) enhance Pd-catalyzed reactions .
-
Atmosphere : Inert gas (N₂/Ar) required for reactions involving metallic catalysts .
This reactivity profile positions the compound as a versatile intermediate for generating structurally diverse analogs with tailored pharmacological properties. The integration of Pd-catalyzed methods enables efficient access to complex architectures while maintaining functional group compatibility .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine exhibit significant anticancer properties. The compound is designed to modulate protein kinase activity, which plays a crucial role in cell proliferation and survival. In vitro studies have shown that such compounds can inhibit tumor growth by interfering with signaling pathways essential for cancer cell survival .
Antiviral Activity
Another promising application of this compound is its potential as an antiviral agent. Structurally related compounds have demonstrated efficacy against HIV by inhibiting reverse transcriptase, a key enzyme in the viral replication process. The modifications in the piperidine and quinoline moieties enhance binding affinity and selectivity towards the target enzyme .
In Vitro Studies on Anticancer Activity
A study highlighted the anticancer effects of a related quinoline derivative in various cancer cell lines. The compound exhibited IC50 values in the nanomolar range against breast and lung cancer cells, indicating potent cytotoxicity .
Antiviral Efficacy Against HIV
Another case study evaluated similar compounds for their antiviral properties against HIV-1. The results showed that certain derivatives had EC50 values lower than existing treatments, suggesting their potential as effective alternatives in HIV therapy .
Data Table: Summary of Applications
| Application Area | Compound Characteristics | Key Findings |
|---|---|---|
| Anticancer | Modulates protein kinase activity | Significant cytotoxicity in cancer cell lines |
| Antiviral | Inhibits reverse transcriptase | Lower EC50 values compared to existing treatments |
Mechanism of Action
The mechanism of action of 3-benzyl-1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues by Core Scaffold
Quinoline Derivatives
Quinazoline Derivatives
*Estimated based on structural formula.
Key Structural and Functional Differences
Core Scaffold: Quinoline (target compound) vs. quinazoline (DMQCa, Q4A): Quinazoline derivatives often exhibit stronger π-π stacking due to the additional nitrogen atom, while quinolines may offer better solubility .
Substituent Effects :
- Methoxy Groups : Present in the target compound, 9g, and DMQCa, these groups improve solubility and participate in hydrogen bonding .
- Fluorine vs. Bromine : The 3,4-difluorophenyl group in the target compound and 104 enhances metabolic stability compared to bromine, which may increase electrophilicity and reactivity .
- Piperidine Derivatives : The piperidin-1-ylcarbonyl group in the target compound offers a balance of flexibility and steric bulk, contrasting with the rigid pyrrolidine in Compound 4 (Ev3) or the aromatic benzylpiperidine in Q4A .
Synthetic Efficiency: Carboranyl-containing DMQCa was synthesized in 99% yield, suggesting robust methods for similar dimethoxyquinazolines .
Biological Activity
N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, often abbreviated as DFPQ, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including data from recent studies, structure-activity relationships (SAR), and case studies highlighting its therapeutic implications.
Molecular Formula: C22H27F2N5O3
Molecular Weight: 495.35 g/mol
CAS Number: 1251551-47-9
DFPQ is characterized by its unique structure, which includes a piperidine moiety and a quinoline core, making it a candidate for various biological assays.
DFPQ has been studied for its interaction with specific receptors and enzymes that play critical roles in various biological processes. Notably, it has shown promise as an antagonist at the P2X3 receptor, which is involved in pain signaling pathways. Studies indicate that modifications to the aniline group can significantly influence the compound's antagonistic activity at this receptor.
Structure-Activity Relationship (SAR)
Research has demonstrated that halide substitutions on the aniline moiety affect the compound's metabolic stability and biological efficacy. For instance:
| Compound Variant | P2X3R Antagonistic Activity (IC50) | Metabolic Stability |
|---|---|---|
| Original DFPQ | 375 nM | Moderate |
| 4-Fluoro Variant | 150 nM | High |
| 4-Chloro Variant | 200 nM | Moderate |
These findings suggest that strategic modifications can enhance both potency and stability, making DFPQ a versatile scaffold for further drug development .
In Vitro Studies
In vitro assays have shown that DFPQ exhibits significant anti-nociceptive effects in cell lines expressing P2X3 receptors. For example, in studies involving human embryonic kidney (HEK293) cells, DFPQ inhibited ATP-induced calcium influx, demonstrating its potential as a pain management agent .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of DFPQ in neuropathic pain scenarios. In male Sprague-Dawley rats subjected to nerve ligation, administration of DFPQ resulted in a marked increase in mechanical withdrawal thresholds compared to controls. This suggests that DFPQ may effectively mitigate pain responses through its action on P2X3 receptors .
Case Study 1: Neuropathic Pain Model
In a controlled study examining the effects of DFPQ on neuropathic pain induced by chemotherapy, it was found that administration of the compound led to significant reductions in pain scores as measured by behavioral assays. The study concluded that DFPQ's mechanism involves modulation of pain pathways through P2X3 receptor antagonism .
Case Study 2: Structure Optimization
Further investigations into the SAR of DFPQ revealed that compounds with trifluoromethyl substitutions exhibited enhanced metabolic profiles and increased receptor selectivity. This optimization process is crucial for developing more effective analgesics with fewer side effects .
Toxicity and Safety
Preliminary toxicity assessments indicate that DFPQ has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicological implications.
Q & A
What are the optimized synthetic routes for N-(3,4-difluorophenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis of quinoline-4-amine derivatives typically involves multi-step protocols, including:
- Step 1: Formation of the quinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .
- Step 2: Introduction of the piperidin-1-ylcarbonyl group via coupling reactions (e.g., carbodiimide-mediated coupling with piperidine) .
- Step 3: Amine substitution at the 4-position using Buchwald-Hartwig or Ullmann coupling for aryl difluorophenyl groups .
Critical Factors:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may require rigorous drying.
- Catalyst Optimization: Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling yields .
- Temperature Control: Reactions involving fluorinated aryl groups often require temperatures >100°C to overcome steric and electronic hindrance .
How can structural discrepancies in NMR data for this compound be resolved, particularly regarding rotational isomers?
Level: Advanced
Methodological Answer:
Rotational isomers (e.g., due to restricted rotation around the piperidin-1-ylcarbonyl bond) can lead to split peaks in H NMR. To resolve discrepancies:
- Variable-Temperature NMR: Conduct experiments at elevated temperatures (e.g., 60–80°C) to coalesce split signals, confirming dynamic exchange .
- 2D NMR Techniques: Use NOESY or ROESY to identify spatial proximity of protons, differentiating between isomers .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed conformers .
Example: In related quinoline derivatives, methoxy groups at positions 6 and 7 exhibit distinct C NMR shifts (δ 56–60 ppm), confirming regiochemistry .
What in vitro assays are most suitable for evaluating the biological activity of this compound, and how should conflicting cytotoxicity data be interpreted?
Level: Basic
Methodological Answer:
- Primary Assays:
- Addressing Contradictions:
- Batch Variability: Confirm compound purity via HPLC-MS (>95%) and test in triplicate.
- Cell Line Heterogeneity: Use isogenic cell lines to control for genetic variability .
- Solvent Effects: Ensure DMSO concentration ≤0.1% to avoid false positives/negatives .
How do substituents on the quinoline core (e.g., 6,7-dimethoxy vs. 6-chloro-7-methoxy) impact target binding affinity?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy Groups: Enhance solubility and π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Halogen Substitution: Chloro or fluoro groups at position 6 increase electronegativity, improving hydrogen-bonding with catalytic residues (e.g., in CYP450 enzymes) .
- Piperidine vs. Morpholine: Piperidin-1-ylcarbonyl improves membrane permeability due to reduced polarity compared to morpholine derivatives .
Experimental Validation:
- Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .
- Free Energy Calculations: MM-GBSA analysis quantifies substituent contributions to binding ΔG .
What crystallographic techniques are recommended to analyze polymorphism in this compound, and how do packing motifs influence stability?
Level: Advanced
Methodological Answer:
- X-ray Diffraction (Single Crystal):
- Polymorph Characterization:
Case Study: Polymorphs of N-(4-chlorophenyl)quinolin-4-amine exhibit variations in dihedral angles (5–13°), altering solubility by 20–30% .
How can contradictory results in enzyme inhibition assays (e.g., IC₅₀ variability across studies) be systematically addressed?
Level: Advanced
Methodological Answer:
- Standardize Assay Conditions:
- Data Normalization:
- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) in each assay plate.
- Statistical Analysis: Apply Grubbs’ test to identify outliers and use Bayesian hierarchical models to account for inter-study variability .
Example: Inconsistent IC₅₀ values for quinoline-based kinase inhibitors were resolved by controlling ATP concentrations (1 mM vs. 10 mM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
